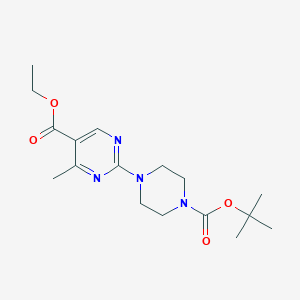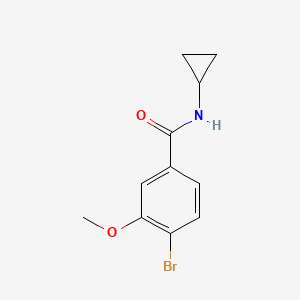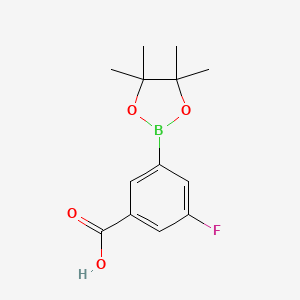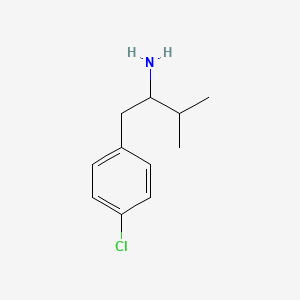
1-(4-Chlorophenyl)-3-methylbutan-2-amine
Overview
Description
1-(4-Chlorophenyl)-3-methylbutan-2-amine, commonly known as PEA, is a biogenic amine that functions as an endogenous neuromodulator in mammals. It is a derivative of phenylethylamine, which is an important neurotransmitter in the central nervous system. PEA has been extensively studied for its involvement in various physiological processes and its potential therapeutic applications.
Scientific Research Applications
Synthesis of Sibutramine and Metabolites Synthesis pathways for Sibutramine and its metabolites, including 1-(4-Chlorophenyl)-3-methylbutan-2-amine, were discussed, detailing key steps like Grignard–reduction reactions and conversion of 4-chlorophenylacetonitrile into 3-hydroxycyclobutanecarbonitrile (Jeffery et al., 1996).
Enzyme Inhibition Research The compound's transformation into irreversible monoamine oxidase-B (MAO-B) inactivators by N-methylation was studied, revealing insights into enzyme adduct formation and the effect of N-methylation on this process (Ding & Silverman, 1993).
Corrosion Inhibition The use of this compound derivatives as corrosion inhibitors for mild steel in acidic medium was investigated, highlighting their protective film formation and interaction with the steel surface (Boughoues et al., 2020).
Material Chemistry and Catalysis Research on the Ru-catalyzed hydrogenation–decarbonylation of amino acids to primary amines, including this compound, explored the conversion of amino acids into valuable chemicals, emphasizing the role of reaction parameters and catalyst optimization (Verduyckt et al., 2017).
Molecular Interaction Studies Studies on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including this compound, were conducted to understand the molecular interactions and equilibrium of these complexes in various solvents (Castaneda et al., 2001).
Mechanism of Action
Target of Action
Similar compounds, such as pitolisant, are known to act as an antagonist and inverse agonist at the histamine h3 receptor . This receptor plays a crucial role in maintaining wakefulness and enhancing the activity of histaminergic neurons .
Mode of Action
Pitolisant, a similar compound, works by blocking histamine autoreceptors, thereby enhancing the activity of histaminergic neurons and increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
Compounds like pitolisant, which are antagonists or inverse agonists of the histamine h3 receptor, can affect the histaminergic neuron signaling pathway .
Pharmacokinetics
Pitolisant, a similar compound, is known to be rapidly and well absorbed following oral administration, with a tmax typically reached approximately 3 hours following administration .
Result of Action
Similar compounds like pitolisant have been shown to reduce symptoms in patients with narcolepsy, such as excessive daytime sleepiness .
Biochemical Analysis
Biochemical Properties
1-(4-Chlorophenyl)-3-methylbutan-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions are crucial as they help in modulating the oxidative stress levels within cells, thereby influencing cellular health and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuroblastoma cells, it has been shown to reduce reactive oxygen species levels and increase glutathione levels, thereby protecting cells from oxidative stress . Additionally, it affects the expression of genes involved in stress response and inflammation, which can have downstream effects on cellular health and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, enhancing their activity and thereby boosting the cellular antioxidant defense system . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under controlled conditions, but its efficacy may decrease over prolonged periods due to gradual degradation . Long-term exposure to this compound has been observed to have sustained effects on cellular function, particularly in terms of oxidative stress modulation and gene expression changes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have protective effects against oxidative stress and inflammation. At higher doses, it may exhibit toxic or adverse effects, such as increased oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and detoxification pathways. For instance, it has been shown to enhance the activity of enzymes involved in the pentose phosphate pathway, which is crucial for generating reducing equivalents in the form of NADPH . These interactions can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It has been shown to localize in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress pathways . These interactions are crucial for modulating cellular redox balance and protecting cells from oxidative damage. Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, influencing its overall activity and function.
properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJIRICRIUMVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1487469.png)
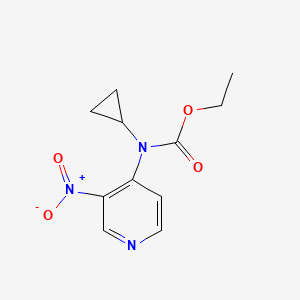

![6-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1487473.png)
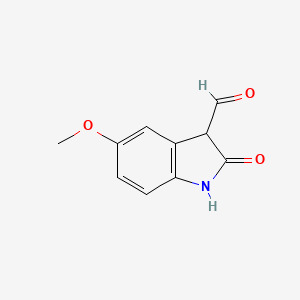
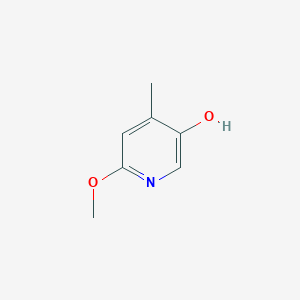

![3-[(4-Chlorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1487479.png)
![N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide](/img/structure/B1487482.png)
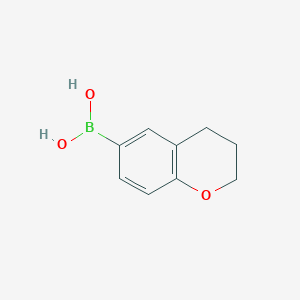
![2-[(2-cyclopropyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B1487486.png)
